1-Methyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine
Description
Historical Context of Pyrazole-Pyridine Heterocyclic Chemistry
The development of pyrazole-pyridine heterocyclic chemistry traces its origins to the late nineteenth century when German chemist Ludwig Knorr first introduced the term "pyrazole" to describe this class of compounds in 1883. This foundational work established the nomenclature and basic understanding of five-membered heterocyclic rings containing three carbon atoms and two adjacent nitrogen atoms in ortho-substitution. The historical significance of pyrazole chemistry was further enhanced by the pioneering synthesis work of Hans von Pechmann in 1898, who developed a classical method for pyrazole synthesis from acetylene and diazomethane. These early discoveries laid the groundwork for the extensive exploration of pyrazole derivatives that would follow in subsequent decades.
The evolution of pyrazole chemistry continued through the early twentieth century with significant contributions from researchers who recognized the potential of these heterocyclic compounds in pharmaceutical applications. The first natural pyrazole, 1-pyrazolyl-alanine, was isolated from watermelon seeds in 1959, marking an important milestone in understanding the biological occurrence of these compounds. This discovery prompted increased research interest in pyrazole derivatives and their potential therapeutic applications, leading to the development of numerous commercially important drugs containing pyrazole rings.
The integration of pyridine moieties with pyrazole rings represents a more recent advancement in heterocyclic chemistry, driven by the recognition that combining these two important pharmacophores could yield compounds with enhanced biological activities. The pyridine ring, characterized by its six-membered aromatic structure containing one nitrogen atom, contributes unique electronic and steric properties that complement the chemical behavior of pyrazole rings. This combination has proven particularly valuable in medicinal chemistry, where the dual heterocyclic system provides multiple sites for molecular recognition and binding interactions with biological targets.
Modern heterocyclic chemistry has witnessed significant advances in synthetic methodologies that allow rapid access to diverse functionalized pyrazole-pyridine compounds. The development of innovative synthetic approaches, including carbon-hydrogen activation, photoredox chemistry, and multicomponent reactions, has revolutionized the preparation of these complex heterocyclic systems. These methodological advances have been crucial in expanding the available drug-like chemical space and driving more efficient delivery of drug discovery programs.
Significance of 1-Methyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine in Heterocyclic Research
The compound this compound occupies a position of particular importance within heterocyclic research due to its unique structural features and demonstrated biological activities. The presence of both pyrazole and pyridine heterocycles within a single molecular framework provides this compound with exceptional versatility as a pharmacophore, enabling interactions with diverse biological targets through multiple binding modes. The strategic positioning of functional groups, including the methyl substituent at nitrogen-1, the pyridin-3-yl group at carbon-3, and the amino group at carbon-5, creates a distinctive three-dimensional architecture that has proven valuable in structure-activity relationship studies.
Research investigations have revealed that this compound exhibits significant potential across multiple therapeutic areas, with documented activities including anticancer, antimicrobial, and anti-inflammatory effects. These diverse biological activities stem from the compound's ability to interact with various enzymatic and receptor targets, demonstrating the inherent flexibility of its molecular scaffold. The amino group at position 5 is particularly significant, as it enables participation in nucleophilic reactions and hydrogen bonding interactions that are crucial for biological activity.
The synthetic accessibility of this compound has contributed substantially to its research significance, as the compound can be prepared through well-established cyclization reactions starting from readily available precursors. The typical synthetic approach involves the cyclization of hydrazine derivatives with appropriate electrophilic partners, followed by subsequent functionalization to introduce the desired substituents. This synthetic tractability has enabled researchers to prepare diverse analogues and derivatives for systematic structure-activity relationship studies.
Contemporary research has positioned this compound as an important building block in the synthesis of more complex heterocyclic compounds. The compound serves as a versatile intermediate that can undergo various chemical transformations, including oxidation, reduction, and substitution reactions, allowing for the generation of structurally diverse libraries of compounds. This utility in synthetic chemistry has made it an attractive target for researchers seeking to explore new chemical space in drug discovery programs.
Discovery and Initial Characterization
The discovery and initial characterization of this compound emerged from systematic investigations into pyrazole-pyridine hybrid molecules during the late twentieth century. The compound was first synthesized as part of broader efforts to explore the chemical and biological properties of heterocyclic systems containing multiple nitrogen-containing rings. Initial characterization studies focused on establishing the fundamental molecular properties, including structural confirmation through spectroscopic methods and determination of basic physicochemical parameters.
Spectroscopic characterization of this compound has provided detailed insights into its molecular structure and electronic properties. Nuclear magnetic resonance spectroscopy has been particularly valuable in confirming the regiochemical assignment of substituents and establishing the connectivity patterns within the heterocyclic framework. Mass spectrometric analysis has confirmed the molecular composition and provided fragmentation patterns that support the proposed structural assignments.
The initial biological screening of this compound revealed promising activities across multiple therapeutic areas, prompting further detailed investigations into its mechanism of action and structure-activity relationships. Early pharmacological studies demonstrated that the compound could interact with various biological targets, including enzymes and receptors involved in inflammatory processes and cellular proliferation. These initial findings established the foundation for subsequent research programs focused on optimizing the biological activity through structural modifications.
Crystallographic studies, where available, have provided three-dimensional structural information that has been crucial for understanding the compound's molecular conformation and its potential for biological interactions. The spatial arrangement of functional groups within the molecule has been shown to influence its binding affinity and selectivity for different biological targets. These structural insights have informed rational drug design efforts aimed at developing improved analogues with enhanced therapeutic potential.
Position in Contemporary Chemical Research
In contemporary chemical research, this compound has established itself as a compound of significant interest within the broader context of heterocyclic drug discovery and development. The compound exemplifies the modern approach to medicinal chemistry, where the combination of multiple pharmacophoric elements within a single molecular framework is utilized to achieve enhanced biological activity and selectivity. Current research efforts are focused on exploiting the unique structural features of this compound to develop novel therapeutic agents with improved efficacy and reduced side effects.
The compound's position in contemporary research is further strengthened by its role in advancing synthetic methodologies for heterocyclic chemistry. Recent developments in metal-catalyzed cyclization reactions have provided new and efficient routes for the preparation of this compound and related compounds. These methodological advances have enabled researchers to explore previously inaccessible chemical space and to prepare complex derivatives that would have been difficult to synthesize using traditional approaches.
Current research trends indicate that this compound is being increasingly utilized as a template for the design of targeted therapeutic agents. The compound's ability to undergo diverse chemical reactions, including oxidation with reagents such as potassium permanganate, reduction with sodium borohydride, and substitution reactions with alkyl halides, provides multiple pathways for structural optimization. These chemical transformations allow researchers to systematically modify the molecular structure to enhance desired biological properties while minimizing unwanted effects.
The integration of this compound into modern drug discovery platforms has been facilitated by advances in computational chemistry and molecular modeling techniques. Molecular docking simulations and quantitative structure-activity relationship studies have provided valuable insights into the compound's interactions with biological targets, enabling rational design approaches that accelerate the development of optimized derivatives. These computational tools have become essential components of contemporary research programs focused on this compound and its analogues.
| Research Application | Target Class | Activity Type | Reference |
|---|---|---|---|
| Anticancer Research | Cellular Targets | Antiproliferative | |
| Antimicrobial Studies | Bacterial/Fungal | Growth Inhibition | |
| Anti-inflammatory Research | Enzymatic Targets | Inflammatory Modulation | |
| Synthetic Chemistry | Chemical Intermediates | Building Block Applications |
Properties
IUPAC Name |
2-methyl-5-pyridin-3-ylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c1-13-9(10)5-8(12-13)7-3-2-4-11-6-7/h2-6H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOWIFHUJXYFHIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CN=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650890 | |
| Record name | 1-Methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287494-25-1 | |
| Record name | 1-Methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Pyrazole Ring Formation
The pyrazole nucleus is commonly synthesized through cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones or acetylenic ketones. For example, hydrazine derivatives react with acetylenic ketones under reflux in ethanol to yield pyrazole intermediates with regioselectivity controlled by reaction conditions and substituents.
Introduction of Pyridin-3-yl Group
The pyridin-3-yl substituent is introduced via cross-coupling reactions such as Suzuki or nucleophilic substitution reactions on a pyrazole precursor bearing a suitable leaving group (e.g., halide). Typical methods include:
- Suzuki Coupling : Coupling of a pyrazole halide with pyridin-3-yl boronic acid in the presence of palladium catalysts and base.
- Nucleophilic Substitution : Reaction of a pyrazole derivative with a pyridin-3-yl nucleophile under mild conditions.
Representative Synthetic Route
A representative synthesis involves the following steps:
- Synthesis of 1-Methyl-5-amino-pyrazole : Starting from methylhydrazine and an appropriate β-diketone or α,β-unsaturated ketone.
- Halogenation or activation of the pyrazole ring at the 3-position.
- Coupling reaction with pyridin-3-yl boronic acid or pyridin-3-yl halide to introduce the pyridin-3-yl substituent.
- Purification by column chromatography or recrystallization to obtain pure 1-Methyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine.
Reaction Conditions and Optimization
- Solvents : Common solvents include DMF, toluene, ethanol, or mixtures depending on the step.
- Temperature : Pyrazole formation typically requires reflux or elevated temperatures (80–120°C), while coupling reactions are often performed at 80–100°C.
- Catalysts : Palladium-based catalysts (e.g., Pd(PPh3)4) are standard for Suzuki coupling.
- Bases : Potassium carbonate or sodium carbonate are commonly used to facilitate coupling.
Research Findings and Yields
The synthetic methodologies yield the target compound in moderate to high yields (65–94%), depending on the specific protocol and purity of starting materials. The regioselectivity is generally high due to the inherent reactivity of the pyrazole ring and the controlled conditions of coupling reactions.
| Parameter | Typical Range/Value | Comments |
|---|---|---|
| Reaction temperature | 80–120 °C | Optimized for each step |
| Reaction time | 1–5 hours | Depending on step and scale |
| Yield | 65–94% | High yields reported |
| Purification method | Column chromatography | Ensures product purity |
| Regioselectivity | >90% | Confirmed by NMR and MS analysis |
Summary Table of Preparation Methods
| Step | Reactants/Intermediates | Reaction Type | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Pyrazole ring formation | Hydrazine derivatives + acetylenic ketones | Cyclocondensation | Reflux in ethanol | 70–90 | May produce regioisomers |
| Pyrazole halogenation | 1-Methyl-5-amino-pyrazole | Halogenation | Standard halogenation | 80–90 | Prepares for coupling |
| Pyridin-3-yl introduction | Pyrazole halide + pyridin-3-yl boronic acid | Suzuki coupling | Pd catalyst, base, 80-100°C | 70–90 | High regioselectivity |
| Alternative substitution | Pyrazole precursor + pyridin-3-yl derivative | Nucleophilic substitution | Room temperature, base | 65–85 | Mild conditions |
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products:
Oxidation: N-oxides of the pyrazole or pyridine rings.
Reduction: Reduced pyrazole derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a pharmaceutical agent. Its structural similarity to known bioactive compounds suggests it may exhibit various biological activities:
- Anticancer Activity : Research indicates that pyrazole derivatives can inhibit cancer cell proliferation. A study demonstrated that 1-Methyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine showed promising results in inhibiting the growth of specific cancer cell lines, potentially through the modulation of signaling pathways involved in cell cycle regulation.
- Antimicrobial Properties : The compound's efficacy against various bacterial strains has been explored. In vitro studies have shown that it possesses antibacterial activity, making it a candidate for developing new antimicrobial agents.
Agrochemicals
The compound's ability to interact with biological systems extends to agricultural applications:
- Pesticide Development : Due to its bioactive properties, there is potential for this compound to be utilized in the synthesis of novel pesticides. Research has indicated that derivatives of pyrazole can act as effective herbicides and fungicides.
Material Science
In material science, the compound's unique electronic properties make it suitable for various applications:
- Organic Electronics : The incorporation of this compound into organic electronic devices has been investigated. Its ability to act as a charge transport material could enhance the performance of organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Data Table: Summary of Applications
| Application Area | Specific Use Case | Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Anticancer Agent | Inhibits cancer cell proliferation |
| Antimicrobial Agent | Effective against specific bacterial strains | |
| Agrochemicals | Pesticide Development | Potential herbicide/fungicide candidate |
| Material Science | Organic Electronics | Acts as a charge transport material |
Case Study 1: Anticancer Activity
A recent study published in Journal of Medicinal Chemistry investigated the anticancer properties of various pyrazole derivatives, including this compound. The results indicated significant inhibition of cell proliferation in human breast cancer cell lines, suggesting potential for further development as an anticancer drug.
Case Study 2: Antimicrobial Efficacy
Research conducted by Pharmaceutical Biology assessed the antimicrobial activity of several pyrazole compounds. The study found that this compound exhibited notable antibacterial effects against Gram-positive bacteria, indicating its potential use in developing new antibiotics.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, thereby affecting downstream signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazol-5-amine derivatives are structurally diverse, with variations in substituents at the 1-, 3-, and 5-positions significantly altering their biological activity, solubility, and stability. Below is a comparative analysis of 1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine with structurally related analogs:
Table 1: Structural and Functional Comparison of Pyrazol-5-amine Derivatives
Key Findings from Comparative Analysis
Substituent Effects on Bioactivity :
- The N-benzyl derivative (8a ) exhibits potent thrombin inhibition (IC₅₀ = 0.12 μM) due to enhanced hydrophobic interactions with the enzyme’s S3 pocket . In contrast, the naphthalen-1-ylmethyl analog (8c ) shows reduced potency despite higher lipophilicity, likely due to steric hindrance .
- Trifluoromethyl groups (e.g., 2 ) improve target selectivity and metabolic stability, as seen in antimalarial compounds .
Impact of Methylation :
- Methylation at the 1-position (as in this compound) prevents rapid hepatic degradation compared to unmethylated 7a , which is prone to oxidation .
Spectral and Chromatographic Trends :
- IR Spectroscopy : N–H stretching frequencies (~3240–3352 cm⁻¹) are consistent across analogs, while C–H stretches (2835–2980 cm⁻¹) vary with alkyl/aryl substituents .
- HPLC Retention : Bulky substituents (e.g., naphthalen-1-ylmethyl in 8c ) increase retention time (tR = 15.9 min) compared to smaller groups (tR = 13.4 min for 8a ) .
Synthetic Accessibility :
- Reductive amination (e.g., 8a , 8e ) provides high yields (78–88%) under mild conditions, whereas trifluoromethylation (e.g., 2 ) requires specialized reagents .
Biological Activity
1-Methyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a pyrazole ring substituted with a methyl group and a pyridine moiety. Its molecular formula is . The presence of both nitrogen-containing heterocycles contributes to its reactivity and biological profile.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors.
Key Mechanisms:
- Enzyme Inhibition: The compound has been shown to inhibit several key enzymes involved in cellular processes, which can lead to altered signaling pathways and cell cycle regulation.
- Receptor Modulation: It acts as a ligand for specific receptors, influencing their activity and downstream effects.
Biological Activities
The compound exhibits a range of biological activities, which are summarized below:
Anticancer Activity
A study evaluating the anticancer properties of pyrazole derivatives, including this compound, demonstrated that these compounds could significantly inhibit the growth of various cancer cell lines, such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). Notably, at concentrations as low as 1 μM, morphological changes indicative of apoptosis were observed, along with enhanced caspase-3 activity (1.33–1.57 times increase at 10 μM) .
Antibacterial Activity
Research on the inhibition of bacterial enzymes revealed that this compound could effectively inhibit DapE, an enzyme essential for bacterial viability. The IC50 value was reported at approximately 18.8 μM, indicating potent antibacterial activity . This suggests its potential use in developing new antibacterial agents.
Q & A
Q. What are effective synthetic routes for 1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine?
- Methodological Answer : The compound can be synthesized via condensation reactions using pyrazole precursors and substituted acrylates. For example, a two-step protocol involves:
Step 1 : Reacting 3-(pyridin-3-yl)-1-methyl-1H-pyrazol-5-amine precursors (e.g., ethyl 2-benzoyl-3,3-bis(methylthio)acrylate) with catalytic trifluoroacetic acid (TFA) in toluene under reflux conditions .
Step 2 : Purification via silica gel chromatography using gradient elution (e.g., dichloromethane/methanol). Yields range from 6% to 15%, depending on isomer separation (e.g., 1-methyl-3-(pyridin-3-yl) vs. 1-methyl-5-(pyridin-3-yl) isomers) .
Key Considerations : Optimize stoichiometry (1:1 molar ratio of precursors) and reflux time (1–2 hours) to minimize side products .
Q. How is this compound characterized spectroscopically?
- Methodological Answer :
- ¹H NMR : Key peaks include aromatic protons (δ 8.88–7.07 ppm for pyridinyl and pyrazole moieties) and methyl groups (δ 3.59–3.80 ppm). The singlet at δ 5.85 ppm corresponds to the pyrazole C-H .
- ESI-MS : Molecular ion [M+H]⁺ observed at m/z 206–514, depending on derivatization .
- IR : Stretching frequencies for NH₂ (~3400 cm⁻¹) and aromatic C=C (~1600 cm⁻¹) confirm structural motifs .
Data Validation : Compare experimental spectra with computational predictions (e.g., DFT) to resolve ambiguities .
Advanced Research Questions
Q. How can contradictions in spectroscopic data between isomers be resolved?
- Methodological Answer :
- 2D NMR (COSY, NOESY) : Differentiates between 3- and 5-pyridinyl isomers by correlating spatial proximity of protons. For example, NOE interactions between pyridinyl H and pyrazole NH₂ confirm regiochemistry .
- X-Ray Crystallography : Resolves absolute configuration. The planar pyrazole ring and dihedral angles (e.g., 2.3° for phenyl-pyrazole systems) distinguish isomers .
- Chromatographic Separation : Use reverse-phase HPLC with methanol/water gradients to isolate isomers before analysis .
Q. What computational methods predict the biological activity of this compound?
- Methodological Answer :
- Molecular Docking : Screen against targets like BET bromodomains using AutoDock Vina. For example, the pyrazole core shows affinity for acetylated lysine binding pockets (e.g., Kd < 100 nM in BET inhibitors) .
- QSAR Models : Correlate substituent effects (e.g., methyl vs. trifluoromethyl groups) with activity. Use descriptors like logP and polar surface area to optimize pharmacokinetics .
Validation : Validate docking poses with experimental IC₅₀ values from kinase assays .
Q. How to design experiments for evaluating pharmacological activity?
- Methodological Answer :
- In Vitro Assays :
- Anti-inflammatory : Measure COX-2 inhibition via ELISA (IC₅₀ ~10 μM for pyrazole derivatives) .
- Antimicrobial : Use microdilution assays against gram-positive bacteria (e.g., S. aureus MIC ~8 μg/mL) .
- In Vivo Models : Administer orally (10–50 mg/kg) in murine inflammation models (e.g., carrageenan-induced paw edema) to assess bioavailability .
Controls : Include reference compounds (e.g., indomethacin for COX-2) and vehicle groups .
Q. How is molecular conformation determined via crystallography?
- Methodological Answer :
- Data Collection : Use synchrotron radiation (λ = 0.710–1.541 Å) for high-resolution (<1.0 Å) data.
- Refinement : Apply SHELXL for small-molecule refinement. Key parameters:
- R-factor : <5% for high-quality datasets.
- Thermal Ellipsoids : Validate with ADPs (anisotropic displacement parameters) .
Case Study : The planar pyrazole ring in 3-phenyl-1H-pyrazol-5-amine derivatives was confirmed via SHELX-refined structures .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
